molecular formula C18H10N2O3S B5213676 2-amino-5,10-dioxo-4-(2-thienyl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile

2-amino-5,10-dioxo-4-(2-thienyl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile

Cat. No. B5213676
M. Wt: 334.3 g/mol
InChI Key: JANLCICVIXGIPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-5,10-dioxo-4-(2-thienyl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 2-amino-5,10-dioxo-4-(2-thienyl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells and induce apoptosis. It has also been reported to reduce inflammation and oxidative stress in various animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-amino-5,10-dioxo-4-(2-thienyl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile in lab experiments is its potential use as a fluorescent probe for the detection of metal ions. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of 2-amino-5,10-dioxo-4-(2-thienyl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile. One direction is to study its potential use as an anti-inflammatory and antioxidant agent in various disease models. Another direction is to study its potential use as a fluorescent probe for the detection of metal ions in biological systems. Future studies should also focus on understanding its mechanism of action and identifying potential targets for its therapeutic use.

Synthesis Methods

The synthesis of 2-amino-5,10-dioxo-4-(2-thienyl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile has been reported using different methods. One of the methods involves the reaction of 2-amino-5,10-dioxo-4-(2-thienyl)-5,10-dihydro-4H-benzo[g]chromene-3-carboxylic acid with a suitable reagent such as thionyl chloride or phosphorus oxychloride, followed by reaction with a suitable amine and a cyano group source. Another method involves the reaction of 2-amino-5,10-dioxo-4-(2-thienyl)-5,10-dihydro-4H-benzo[g]chromene-3-carboxylic acid with a suitable amine and a cyano group source in the presence of a suitable catalyst such as triethylamine.

Scientific Research Applications

2-amino-5,10-dioxo-4-(2-thienyl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile has shown potential applications in scientific research. This compound has been studied for its anti-inflammatory, antioxidant, and anticancer activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

2-amino-5,10-dioxo-4-thiophen-2-yl-4H-benzo[g]chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2O3S/c19-8-11-13(12-6-3-7-24-12)14-15(21)9-4-1-2-5-10(9)16(22)17(14)23-18(11)20/h1-7,13H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANLCICVIXGIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=C(C3C4=CC=CS4)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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